Cas no 338415-03-5 (9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one)
![9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one structure](https://ja.kuujia.com/scimg/cas/338415-03-5x500.png)
9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one 化学的及び物理的性質
名前と識別子
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- 3-(4-FLUOROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- 14-(4-fluorophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
- 1H-Dibenzo[b,e][1,4]diazepin-1-one, 3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-
- Oprea1_429188
- 9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
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- MDL: MFCD00794548
- インチ: 1S/C19H17FN2O/c20-14-7-5-12(6-8-14)13-9-18-15(19(23)10-13)11-21-16-3-1-2-4-17(16)22-18/h1-8,13,21-22H,9-11H2
- InChIKey: HZWNHPNWOAQUIL-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1CC(C2CNC3C=CC=CC=3NC=2C1)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 1
- 複雑さ: 496
- XLogP3: 3.2
- トポロジー分子極性表面積: 41.1
9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 3M-740-50MG |
3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
338415-03-5 | >90% | 50mg |
£102.00 | 2023-09-08 | |
Key Organics Ltd | 3M-740-10MG |
3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
338415-03-5 | >90% | 10mg |
£63.00 | 2023-09-08 | |
abcr | AB299826-100 mg |
3-(4-Fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one; . |
338415-03-5 | 100mg |
€221.50 | 2023-06-21 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00937243-1g |
14-(4-Fluorophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one |
338415-03-5 | 90% | 1g |
¥2394.0 | 2023-03-29 | |
Key Organics Ltd | 3M-740-1MG |
3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
338415-03-5 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | 3M-740-5MG |
3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
338415-03-5 | >90% | 5mg |
£46.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661911-1mg |
3-(4-Fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
338415-03-5 | 98% | 1mg |
¥535 | 2023-04-05 | |
Ambeed | A997896-2mg |
14-(4-Fluorophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one |
338415-03-5 | 90% | 2mg |
$58.0 | 2024-04-15 | |
Key Organics Ltd | 3M-740-100MG |
3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
338415-03-5 | >90% | 100mg |
£146.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661911-2mg |
3-(4-Fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
338415-03-5 | 98% | 2mg |
¥536 | 2023-04-05 |
9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-oneに関する追加情報
Introduction to 9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one (CAS No. 338415-03-5)
9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazepine class of molecules, which are well-known for their pharmacological properties and therapeutic applications. The presence of a fluorophenyl substituent in its structure imparts unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery and development.
The chemical structure of 9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one consists of a fused bicyclic system comprising a benzodiazepine core and a hexahydrobenzo[b]furan moiety. This architecture is critical for its biological activity and interactions with target proteins. The fluorine atom at the 4-position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are essential factors for its potential as a drug candidate.
In recent years, there has been a growing interest in developing novel benzodiazepine derivatives with improved pharmacokinetic profiles and reduced side effects. The introduction of fluorine into the benzodiazepine scaffold has been particularly effective in modulating receptor binding affinity and duration of action. This modification allows for fine-tuning of the compound's pharmacological activity while maintaining its core therapeutic benefits.
One of the most compelling aspects of 9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is its potential application in treating neurological disorders. Benzodiazepines are known to interact with the gamma-aminobutyric acid (GABA) receptor complex, which plays a crucial role in regulating neuronal excitability. The fluorinated derivative exhibits enhanced binding affinity to these receptors compared to its non-fluorinated counterparts, suggesting that it may have a more potent and prolonged effect on GABAergic neurotransmission.
Recent preclinical studies have demonstrated that this compound exhibits anxiolytic and sedative properties comparable to traditional benzodiazepines but with improved selectivity and reduced risk of tolerance or dependence. These findings are particularly encouraging given the limitations associated with long-term use of conventional benzodiazepines. The hexahydrobenzo[b]furan ring in the molecule contributes to its stability and bioavailability, further enhancing its suitability for therapeutic applications.
The synthesis of 9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions and ring-closing metathesis have been particularly useful in constructing the complex fused ring system.
The pharmacological profile of this compound has been extensively evaluated using both in vitro and in vivo models. Initial studies have shown that it interacts with GABA-A receptors in a manner similar to other benzodiazepines but with notable differences in receptor subunit selectivity. This specificity may translate into fewer side effects such as cognitive impairment or motor dysfunction.
Moreover, the fluorophenyl group influences the metabolic fate of the compound by affecting enzyme interactions. This can lead to prolonged half-life and increased bioavailability compared to non-fluorinated analogs. Such pharmacokinetic advantages are critical for developing drugs that require once-daily dosing or have longer therapeutic windows.
From a medicinal chemistry perspective, 9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]]benzodiazepin-7-one represents an excellent example of how structural modifications can enhance drug-like properties. The combination of favorable pharmacokinetics with potent biological activity makes it an attractive candidate for further development into a novel therapeutic agent.
In conclusion, 9-(4-Fluorophenyl)-5,,6,,8,,9,,10,,11-hexahydrobenzo[b][1,4]]benzodiazepin-7-one (CAS No. 338415-03-5) is a promising compound with significant potential in pharmaceutical applications. Its unique structure and favorable pharmacological properties position it as a valuable asset in ongoing research efforts aimed at developing safer and more effective treatments for neurological disorders.
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